
2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a sulfonyl group, an isoxazole ring, an oxadiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluorine atom could introduce interesting electronic effects, potentially affecting the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluorine atom could make the compound more lipophilic, potentially affecting its solubility and stability .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Some novel sulfonamide derivatives, including structures similar to the one you're interested in, have been synthesized and screened for their anticancer activity. These compounds, featuring sulfonamide moieties along with other functional groups, have shown promising cytotoxic activity against cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29). Notably, certain derivatives exhibited potent anticancer effects, highlighting their potential as therapeutic agents in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial and Antitumor Activities
Novel isoxazole compounds, including derivatives of the compound of interest, have been synthesized and shown to possess significant antimicrobial and antitumor activities. This research underscores the therapeutic potential of these compounds in treating infectious diseases and cancer, demonstrating the versatility of isoxazole-based molecules in drug development (Qi Hao-fei, 2011).
Antimicrobial Properties
Research into 1,3,4-oxadiazole and acetamide derivatives has revealed their antimicrobial properties. These compounds, synthesized with various functional groups, have been tested against a range of microbial strains, showing good inhibitory effects. The findings suggest their potential use as antimicrobial agents, contributing to the development of new treatments for bacterial infections (K. Parikh & D. Joshi, 2014).
Anti-Epileptic Drug Candidate
The search for new anti-epileptic drugs led to the identification of "2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide" as a promising candidate. This compound, related to the structure of interest, has demonstrated broad-spectrum anti-epileptic activity in various models, indicating its potential as a treatment for epilepsy. The development of such compounds provides hope for more effective and safer epilepsy treatments (Tomoyuki Tanaka et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O5S/c14-8-1-3-9(4-2-8)24(20,21)7-11(19)16-13-18-17-12(22-13)10-5-6-15-23-10/h1-6H,7H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWKAPAESRIIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
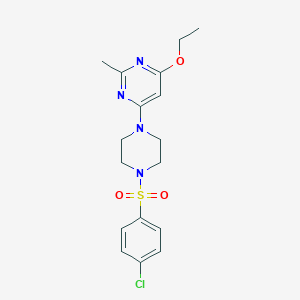
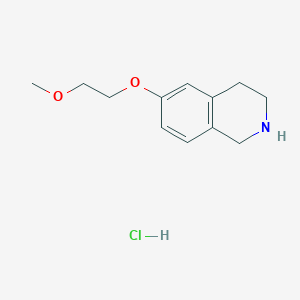
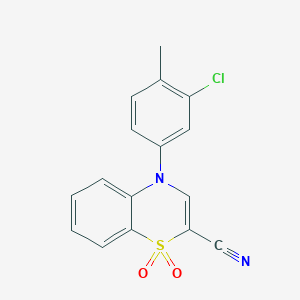
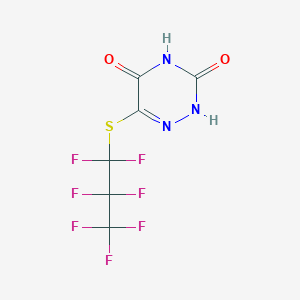
![N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2662368.png)
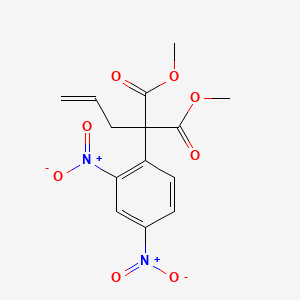
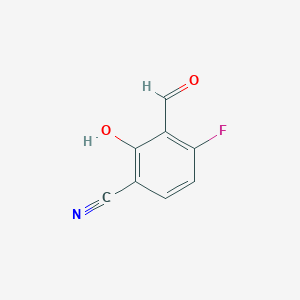
![N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2662371.png)
![1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B2662372.png)

![{2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2662374.png)


![Ethyl 1-((3-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2662379.png)
